Cas no 55224-05-0 (Davercin)

Davercin structure
Produktname:Davercin
Davercin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Davercin
- Erythromycin A cyclic 11,12-carbonate
- (1R,2R,5R,6S,7S,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-Dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione
- ERYTHROMYCIN CYCLOCARBONATE
- Carbonato ciclico de eritromicina a
- CWE
- Cykliczny weglan erytromycyny a
- Cykliczny weglan erytromycyny A [polish]
- Dravercin
- Eritromicina A carbonato
- Eritromicina A carbonato [spanish]
- Erythromycin A 11,12-carbonate
- Erythromycin cyclic carbonate
- (2R,5R,6S,7S,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-et
- Erythromycin, cyclic 11,12-carbonate
- 4H3125L82R
- CHEMBL4788726
- Erythromycin A cyclic carbonate
- 55224-05-0
- HY-100584
- UNII-4H3125L82R
- (3aR,4R,7R,8S,9S,10R,11R,13R,15R,15aR)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-hydroxy-8-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3a,7,9,11,13,15-hexamethyldecahydro-6H-[1,3]dioxolo[4,5-c][1]oxacyclotetradecine-2,6,14(7H)-trione
- CHEBI:135881
- Carbonato ciclico de eritromicina A [Spanish]
- s7550
- ERYTHROMYCIN CYCLOCARBONATE [WHO-DD]
- AKOS037515854
- NCGC00386404-01
- (3aR,4R,7R,8S,9S,10R,11R,13R,15R,15aR)-10-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-4-ethyl-11-hydroxy-8-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3a,7,9,11,13,15-hexamethyl-tetradecahydro-[1,3]dioxolo[4,5-c]oxacyclotetradecane-2,6,14-trione
- (3aR,4R,7R,8S,9S,10R,11R,13R,15R,15aR)-10-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-hydroxy-8-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3a,7,9,11,13,15-hexamethyloctahy
- (1R,2R,5R,6S,7S,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione
- 11054-95-8
- CS-6076
- CCG-270443
- DTXSID801031707
- Q27259580
- cyclic 11,12-erythromycin A carbonate
- Erythromycin Cyclocarbonate?
- DA-52325
- 4H-1,3-Dioxolo[4,5-c]oxacyclotetradecin, erythromycin deriv.; Davercin; Erythromycin A 11,12-carbonate; Erythromycin A cyclic 11,12-carbonate; Erythromycin cyclic carbonate
-
- MDL: MFCD28348360
- Inchi: 1S/C38H65NO14/c1-14-25-38(10)32(52-35(44)53-38)20(4)27(40)18(2)16-36(8,45)31(51-34-28(41)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-37(9,46-13)30(42)23(7)48-26/h18-26,28-32,34,41-42,45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30+,31-,32-,34+,36-,37-,38-/m1/s1
- InChI-Schlüssel: NKLGIWNNVDPGCA-ZDYKNUMJSA-N
- Lächelt: O([C@@]1([H])[C@@]([H])([C@]([H])(C([H])([H])[C@@]([H])(C([H])([H])[H])O1)N(C([H])([H])[H])C([H])([H])[H])O[H])[C@@]1([H])[C@@](C([H])([H])[H])(C([H])([H])[C@@]([H])(C([H])([H])[H])C([C@]([H])(C([H])([H])[H])[C@]2([H])[C@@](C([H])([H])[H])([C@@]([H])(C([H])([H])C([H])([H])[H])OC([C@]([H])(C([H])([H])[H])[C@]([H])([C@]1([H])C([H])([H])[H])O[C@@]1([H])C([H])([H])[C@](C([H])([H])[H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])OC([H])([H])[H])=O)OC(=O)O2)=O)O[H]
Berechnete Eigenschaften
- Genaue Masse: 759.44100
- Monoisotopenmasse: 759.441
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 15
- Schwere Atomanzahl: 53
- Anzahl drehbarer Bindungen: 7
- Komplexität: 1300
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 17
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 189
- XLogP3: 4.1
Experimentelle Eigenschaften
- Farbe/Form: No data available
- Dichte: 1.22
- Schmelzpunkt: No data available
- Siedepunkt: 859.8°C at 760 mmHg
- Flammpunkt: 473.8±34.3 °C
- Brechungsindex: 1.534
- Löslichkeit: 生物体外In Vitro:DMSO溶解度≥ 50 mg/mL(65.80 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 188.98000
- LogP: 2.96780
Davercin Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Sicherheitshinweise: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Davercin Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC8440-250 mg |
Erythromycin Cyclocarbonate |
55224-05-0 | 250mg |
$1600.0 | 2022-02-28 | ||
DC Chemicals | DC8440-1 g |
Erythromycin Cyclocarbonate |
55224-05-0 | 1g |
$3000.0 | 2022-02-28 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6492-2mg |
Davercin |
55224-05-0 | 98.28% | 2mg |
¥ 713 | 2023-09-07 | |
eNovation Chemicals LLC | D766028-2mg |
Erythromycin, cyclic 11,12-carbonate |
55224-05-0 | 95% | 2mg |
$425 | 2023-09-02 | |
ChemScence | CS-6076-5mg |
Davercin |
55224-05-0 | >98.0% | 5mg |
$192.0 | 2021-09-02 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71004-10mg |
Davercin |
55224-05-0 | 98% | 10mg |
¥3741.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6492-2 mg |
Davercin |
55224-05-0 | 97.55% | 2mg |
¥732.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6492-10 mg |
Davercin |
55224-05-0 | 97.55% | 10mg |
¥1947.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6492-25 mg |
Davercin |
55224-05-0 | 97.55% | 25mg |
¥3117.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71004-1mg |
Davercin |
55224-05-0 | 98% | 1mg |
¥831.00 | 2022-04-26 |
Davercin Verwandte Literatur
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
55224-05-0 (Davercin) Verwandte Produkte
- 134-36-1(Erythromycin propionate)
- 3847-29-8(Erythromycin Lactobionate)
- 1675-02-1(Erythromycin,3''-O-demethyl-)
- 7704-67-8(erythromycin thiocyanate)
- 643-22-1(Erythromycin Stearate/Palmitate)
- 114-07-8(Erythromycin)
- 1264-62-6(Erythromycin ethylsuccinate)
- 135326-55-5((3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-6-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyl-oxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione; (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hexanoic acid)
- 81103-11-9(Clarithromycin)
- 26116-56-3(Erythromycylamine)
Empfohlene Lieferanten
atkchemica
(CAS:55224-05-0)Davercin

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:55224-05-0)Davercin

Reinheit:99%/99%/99%
Menge:50mg/25mg/10mg
Preis ($):552.0/364.0/213.0